molecular formula C9H9BrO B6234085 2-(3-bromophenyl)oxetane CAS No. 51699-56-0

2-(3-bromophenyl)oxetane

Cat. No.: B6234085
CAS No.: 51699-56-0
M. Wt: 213.1
InChI Key:
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Description

2-(3-Bromophenyl)oxetane is an organic compound featuring a four-membered oxetane ring bonded to a bromophenyl group. The oxetane ring is known for its significant ring strain, which imparts unique reactivity to the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinctive structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-bromo-phenyl-substituted epoxides under acidic or basic conditions. Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of alkenes with carbonyl compounds under UV light, to form the oxetane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods often involve scalable cyclization reactions and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and primary amines. These reactions often require polar aprotic solvents and elevated temperatures.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.

Major Products:

Scientific Research Applications

2-(3-Bromophenyl)oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)oxetane involves its ability to undergo ring-opening and substitution reactions. The oxetane ring’s strain makes it a reactive intermediate, facilitating interactions with various biological targets. In medicinal chemistry, this reactivity is harnessed to design compounds that can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromophenyl)oxetane is unique due to the presence of the bromophenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications .

Properties

CAS No.

51699-56-0

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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